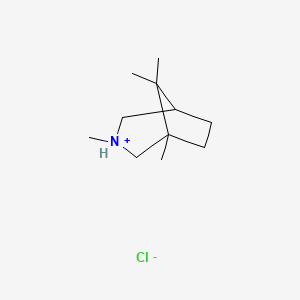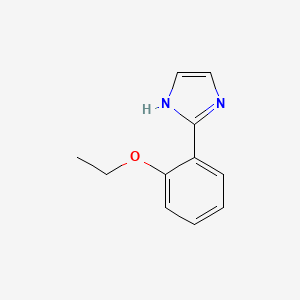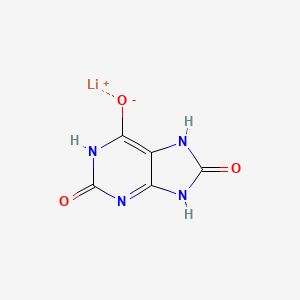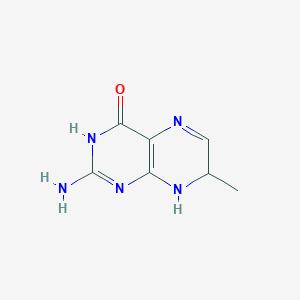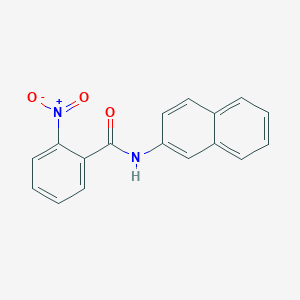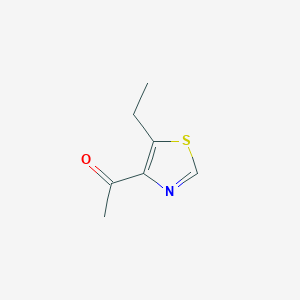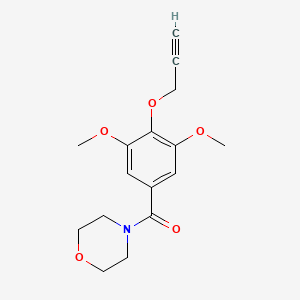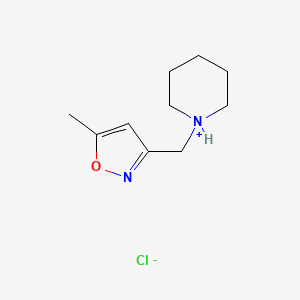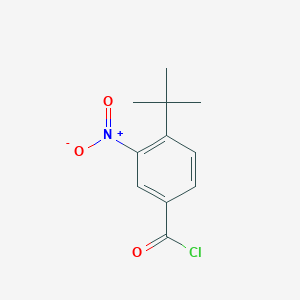
4-Tert-butyl-3-nitrobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of benzoyl chloride, featuring a tert-butyl group at the 4-position and a nitro group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-nitrobenzoyl chloride typically involves the nitration of 4-tert-butylbenzoyl chloride. The nitration process introduces a nitro group at the 3-position of the benzene ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amides or esters.
Reduction: Formation of 4-tert-butyl-3-aminobenzoyl chloride.
Oxidation: Formation of various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-3-nitrobenzoyl chloride is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzoyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butylbenzoyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
3-Nitrobenzoyl chloride: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-Tert-butyl-3-aminobenzoyl chloride: The amino group makes it more reactive towards electrophiles.
Uniqueness
4-Tert-butyl-3-nitrobenzoyl chloride is unique due to the presence of both the tert-butyl and nitro groups, which influence its reactivity and applications. The combination of these groups makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C11H12ClNO3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
4-tert-butyl-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C11H12ClNO3/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13(15)16/h4-6H,1-3H3 |
InChI-Schlüssel |
HWVMZDWJPHPUEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
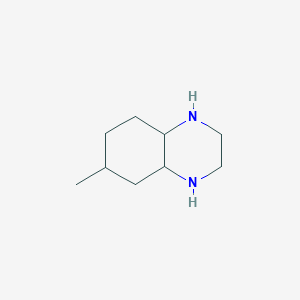
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
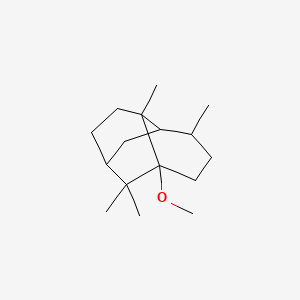
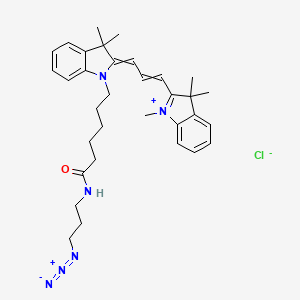
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
